N-Methylbenzylamine

Vue d'ensemble

Description

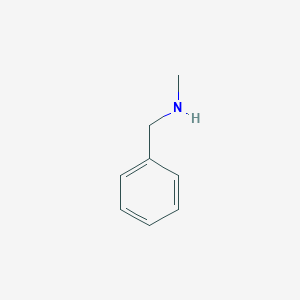

La N-Benzylméthylamine, également connue sous le nom de N-Méthylbenzylamine, est un composé organique de formule moléculaire C8H11N. Il s'agit d'une amine secondaire où un groupe benzyle est attaché à l'atome d'azote d'une méthylamine. Ce composé est un liquide clair, incolore à jaune pâle, avec une odeur caractéristique d'amine. Il est utilisé dans diverses réactions chimiques et applications industrielles en raison de ses propriétés uniques.

Mécanisme D'action

Target of Action

N-Methylbenzylamine, also known as N-Methylbenzenemethanamine, is a key component in pharmaceutical synthesis . It primarily targets the synthesis of amine-based drugs . Amines are organic compounds that contain a nitrogen atom bonded to one or more carbon atoms. They are widely used in the pharmaceutical industry due to their ability to interact with various biological targets in the human body .

Mode of Action

This compound serves as a valuable starting material for the synthesis of amines . It can undergo various chemical reactions, such as alkylation and acylation, to introduce different functional groups onto its structure . These functional groups are crucial for the desired pharmacological activity of the final drug product .

Biochemical Pathways

This compound is involved in the synthesis of amines . This process involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial in pharmaceutical synthesis . By modifying the structure of this compound, researchers can fine-tune the drug’s absorption, distribution, metabolism, and excretion properties . This optimization process ensures that the drug reaches its target site in the body and remains active for the desired duration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a building block, catalyst, and stabilizer in pharmaceutical synthesis . As a building block, it contributes to the structure of the final drug product . As a catalyst, it facilitates chemical reactions, increasing the rate of reaction and improving the overall efficiency of the synthesis . As a stabilizer, it prevents or minimizes undesirable reactions, such as degradation or decomposition under certain conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the enzymatic process of converting methylbenzylamine to acetophenone is strongly affected by product inhibition, requiring the removal of acetophenone from the media during its synthesis . Additionally, this compound can be air sensitive through reaction with carbon dioxide , indicating that the compound’s action can be influenced by the presence of certain gases in the environment .

Analyse Biochimique

Biochemical Properties

N-Methylbenzylamine has been used as a derivatization reagent for the analysis of biological organic acids . It has the potential to derivatize mono-, di-, and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle .

Molecular Mechanism

It is known to participate in derivatization reactions with carboxylic acids

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La N-Benzylméthylamine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réduction de la N-méthyl-1-phénylméthanimine en utilisant du dihydrogène en présence d'un catalyseur de palladium sur carbone. La réaction est généralement effectuée dans le dichlorométhane à température ambiante sous pression atmosphérique pendant environ trois heures .

Une autre méthode implique la réaction du chlorure de benzyle avec la méthylamine en présence d'une base telle que l'hydroxyde de sodium. Cette réaction est généralement conduite dans un solvant organique comme le benzène à des températures élevées .

Méthodes de production industrielle

En milieu industriel, la N-Benzylméthylamine est souvent produite par hydrogénation catalytique de la N-méthyl-1-phénylméthanimine. Cette méthode est préférée en raison de son rendement élevé et de son efficacité. Les conditions réactionnelles sont optimisées pour assurer une conversion complète des matières premières en produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

La N-Benzylméthylamine subit diverses réactions chimiques, notamment :

Réduction : Le composé peut être réduit pour former des amines primaires en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : La N-Benzylméthylamine peut participer à des réactions de substitution nucléophile où le groupe benzyle peut être remplacé par d'autres substituants.

Réactifs et conditions courants

Oxydation : IBX dans un solvant organique comme le dichlorométhane.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Chlorure de benzyle et méthylamine en présence d'une base comme l'hydroxyde de sodium.

Principaux produits formés

Oxydation : Imines ou aldéhydes correspondants.

Réduction : Amines primaires.

Substitution : Diverses amines substituées en fonction du substituant utilisé.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

NMBA is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy of drugs. For instance, NMBA has been utilized in the production of statin amine salts, such as rosuvastatin N-methylbenzylamine salt, which demonstrates improved purity and yield compared to traditional methods using optical isomers .

Case Study:

A study demonstrated that NMBA can be effectively used to create high-purity rosuvastatin salts through a simple reaction with rosuvastatin in organic solvents like methylene chloride and acetonitrile. This method not only simplifies the purification process but also enhances the optical purity of the final product .

Organic Synthesis

Building Block in Organic Chemistry:

NMBA acts as a crucial building block in organic synthesis, enabling chemists to construct complex molecules. Its reactivity allows it to participate in various reactions, including alkylation and acylation, making it invaluable for research and industrial applications.

Data Table: Organic Reactions Involving NMBA

Polymer Production

Specialty Polymers:

NMBA is employed in the formulation of specialty polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composites.

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, NMBA serves as a reagent for detecting and quantifying various substances. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses.

Agrochemical Formulations

Enhancing Pesticide Efficacy:

NMBA is involved in developing agrochemicals that improve the effectiveness of pesticides and herbicides. Its application can lead to formulations that are more efficient at lower concentrations, reducing environmental impact.

Case Study:

Research indicates that formulations containing NMBA have shown improved performance in pest control trials compared to conventional formulations .

Toxicological Studies

Degradation Pathways:

Recent studies have explored the degradation pathways of NMBA during chlorination processes, highlighting its potential environmental impact when used in water treatment facilities . Understanding these pathways is crucial for developing strategies to mitigate harmful byproducts such as NDMA (N-nitrosodimethylamine), which can form during chloramination processes .

Comparaison Avec Des Composés Similaires

La N-Benzylméthylamine peut être comparée à d'autres composés similaires tels que :

Benzylamine : Elle n'a pas le groupe méthyle attaché à l'atome d'azote, ce qui la rend moins lipophhile.

N-Méthylamine : Elle n'a pas le groupe benzyle, ce qui entraîne des propriétés chimiques et biologiques différentes.

N,N-Diméthylbenzylamine : Elle contient un groupe méthyle supplémentaire sur l'azote, ce qui peut affecter sa réactivité et ses interactions.

La N-Benzylméthylamine est unique en raison de la présence de groupes benzyle et méthyle, qui confèrent des propriétés chimiques et biologiques distinctes .

Activité Biologique

N-Methylbenzylamine (NMBA), a derivative of benzylamine, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of NMBA, highlighting its mutagenic properties, synthetic applications, and case studies that illustrate its significance in pharmacology.

- Molecular Formula : CHN

- Molecular Weight : 121.18 g/mol

- CAS Number : 103-67-3

- Physical State : Liquid at room temperature

- Boiling Point : 186 °C

- Solubility : Soluble in water

NMBA is characterized by a methyl group attached to the nitrogen of benzylamine, which influences its reactivity and biological interactions.

Mutagenic Activity

Research indicates that NMBA possesses significant mutagenic properties. A study on unsymmetrically substituted N-nitrosomethylbenzylamine revealed that it acts as an oesophageal carcinogen with both methylating and benzylating capabilities. The mutagenicity was assessed using Salmonella typhimurium strains TA 98 and TA 1535, where NMBA exhibited direct mutagenic effects. Notably, the compound required enzymatic activation to exhibit its full mutagenic potential, suggesting that metabolic processes play a crucial role in its biological activity .

Table 1: Mutagenicity of NMBA Derivatives

| Compound | Mutagenicity in TA 98 | Mutagenicity in TA 1535 |

|---|---|---|

| N-nitrosomethylbenzylamine | High | Moderate |

| N-nitrosobenzylurea | High | High |

| N-nitroso-acetoxymethyl-benzylamine | Moderate | Low |

Synthetic Applications

NMBA is not only significant for its biological activity but also serves as an important building block in organic synthesis. It has been utilized in the synthesis of various compounds, including N-methylbenzylammonium fluorochromate(VI) (MBAFC), which acts as a selective oxidant for aryl alcohols under mild conditions. The efficiency of MBAFC was notably enhanced when absorbed on silica gel, demonstrating NMBA's utility in facilitating chemical reactions with high yields .

Table 2: Oxidation Reactions Using MBAFC

| Substrate | Product | Yield (%) |

|---|---|---|

| p-Methylbenzylalcohol | p-Methylbenzaldehyde | 92 |

| p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | 90 |

| Cyclohexanol | Cyclohexanone | 75 |

Case Studies

- Antiarrhythmic Properties : NMBA has been studied for its role as an antiarrhythmic agent. It inhibits Ca/calmodulin-dependent serine–threonine protein kinase II (CaMKII), which is implicated in cardiac function regulation. In clinical observations, NMBA demonstrated effectiveness in reducing supraventricular tachycardia (SVT) episodes following inhalation of fenoterol, showcasing its potential therapeutic applications in cardiology .

- Mutagenicity Studies : A detailed investigation into the mutagenic effects of NMBA derivatives highlighted their capacity to induce DNA damage through benzylation mechanisms. These findings support the hypothesis that enzymatic activation of NMBA can lead to significant biological consequences, emphasizing the need for caution in handling such compounds due to their potential carcinogenic effects .

Propriétés

IUPAC Name |

N-methyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRFSMVIUAEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13426-94-3 (hydrochloride) | |

| Record name | N-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048439 | |

| Record name | N-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | N-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.65 [mmHg] | |

| Record name | N-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-67-3 | |

| Record name | N-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLBENZYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KN7F4X49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.